molecular formula C17H14BrFO3 B15232446 Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate

Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate

Cat. No.: B15232446
M. Wt: 365.2 g/mol
InChI Key: JCGDLKGXXKTENB-UHFFFAOYSA-N
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Description

Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate is an organic compound with the molecular formula C18H14BrFO3. This compound is characterized by the presence of an allyl ester group, a bromine atom, and a fluorobenzyl ether moiety attached to a benzoate core. It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of the process, would apply.

Chemical Reactions Analysis

Types of Reactions

Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF or DMSO).

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of alcohols.

Scientific Research Applications

Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets through various pathways, such as:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable for specialized research applications, particularly in the synthesis of novel compounds and the exploration of new pharmacological agents .

Biological Activity

Allyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate, with the CAS number 1706453-33-9, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17_{17}H14_{14}BrF O3_{3}
  • Molecular Weight : 365.2 g/mol
  • Structure : The compound features a benzoate structure with an allyl group and a 3-fluorobenzyl ether moiety, which may influence its biological interactions.

Enzyme Inhibition

Enzyme inhibition is a significant area of research for this compound. For example, derivatives of benzoates are known to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. The structure of this compound may allow it to interact competitively with MAO, potentially leading to therapeutic applications in treating depression or neurodegenerative disorders.

Case Studies and Research Findings

  • Study on MAO Inhibition : A study focusing on similar benzoate derivatives reported that certain compounds exhibited selective inhibition of MAO-A and MAO-B. This suggests that this compound could be evaluated for similar effects, particularly in neuroprotective contexts .
  • Antioxidant Properties : Research has shown that benzoate derivatives can possess antioxidant properties, which are crucial for mitigating oxidative stress in cells. This could be particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .

Pharmacological Implications

The pharmacological activities associated with this compound may include:

  • Neuroprotective Effects : By potentially inhibiting MAO and exhibiting antioxidant properties, this compound could offer protective benefits against neurodegeneration.
  • Antimicrobial Potential : Given the structural similarities to other active compounds, further exploration could reveal its efficacy against various pathogens.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialPotential activity against resistant strains
Enzyme InhibitionPossible MAO inhibition
AntioxidantMay reduce oxidative stress

Properties

Molecular Formula

C17H14BrFO3

Molecular Weight

365.2 g/mol

IUPAC Name

prop-2-enyl 3-bromo-4-[(3-fluorophenyl)methoxy]benzoate

InChI

InChI=1S/C17H14BrFO3/c1-2-8-21-17(20)13-6-7-16(15(18)10-13)22-11-12-4-3-5-14(19)9-12/h2-7,9-10H,1,8,11H2

InChI Key

JCGDLKGXXKTENB-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC(=C(C=C1)OCC2=CC(=CC=C2)F)Br

Origin of Product

United States

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